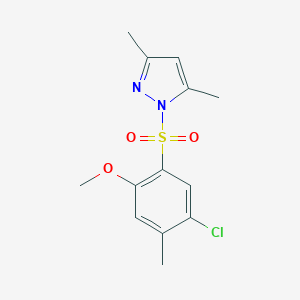
1-((5-chloro-2-methoxy-4-methylphenyl)sulfonyl)-3,5-dimethyl-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((5-chloro-2-methoxy-4-methylphenyl)sulfonyl)-3,5-dimethyl-1H-pyrazole is a chemical compound that has been studied extensively for its scientific research applications. This compound is commonly referred to as "compound X" in scientific literature. It is a highly potent and selective inhibitor of a specific enzyme, which makes it a valuable tool for studying various biological processes.
Wirkmechanismus
Compound X works by binding to the active site of the enzyme and blocking its activity. This leads to a decrease in the production of certain proteins that are involved in cell growth and proliferation. The exact mechanism of action of compound X is still being studied, but it is believed to involve the disruption of protein-protein interactions within the enzyme.
Biochemische Und Physiologische Effekte
Compound X has been shown to have a number of biochemical and physiological effects. In addition to its ability to inhibit cell growth and proliferation, it has also been shown to induce apoptosis (programmed cell death) in cancer cells. This makes it a potential candidate for cancer therapy. Additionally, compound X has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using compound X in lab experiments is its high potency and selectivity for the target enzyme. This makes it a valuable tool for studying the specific biological processes that are regulated by this enzyme. However, one limitation of using compound X is that it may have off-target effects on other enzymes or biological processes. This can lead to unintended effects and make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several potential future directions for research on compound X. One area of interest is the development of novel cancer therapies that target the enzyme inhibited by compound X. Another area of interest is the study of the biochemical and physiological effects of compound X in other disease models, such as inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of compound X and its potential off-target effects.
Synthesemethoden
The synthesis of 1-((5-chloro-2-methoxy-4-methylphenyl)sulfonyl)-3,5-dimethyl-1H-pyrazole involves several steps. The starting materials include 5-chloro-2-methoxy-4-methylbenzenesulfonyl chloride and 3,5-dimethyl-1H-pyrazole. These two compounds are reacted together in the presence of a base to form the final product. The synthesis method has been optimized to produce high yields of pure compound X.
Wissenschaftliche Forschungsanwendungen
Compound X has been used extensively in scientific research to study the role of a specific enzyme in various biological processes. This enzyme is involved in the regulation of cell growth and proliferation, making it a potential target for cancer therapy. Compound X has been shown to inhibit the activity of this enzyme, leading to a decrease in cell growth and proliferation. This makes it a valuable tool for studying the mechanisms of cancer development and identifying potential drug targets.
Eigenschaften
IUPAC Name |
1-(5-chloro-2-methoxy-4-methylphenyl)sulfonyl-3,5-dimethylpyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O3S/c1-8-5-12(19-4)13(7-11(8)14)20(17,18)16-10(3)6-9(2)15-16/h5-7H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGFWERYOVSABMF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)S(=O)(=O)N2C(=CC(=N2)C)C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.79 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((5-chloro-2-methoxy-4-methylphenyl)sulfonyl)-3,5-dimethyl-1H-pyrazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amine](/img/structure/B345948.png)
amine](/img/structure/B345950.png)
amine](/img/structure/B345953.png)
amine](/img/structure/B345956.png)
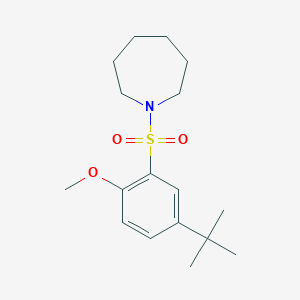
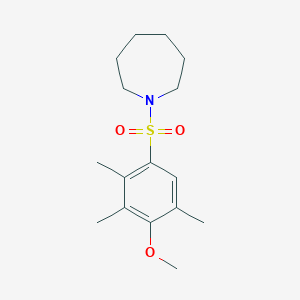
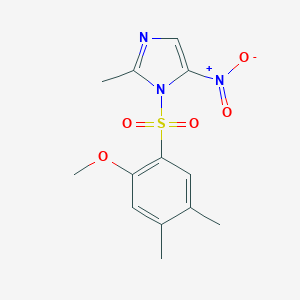
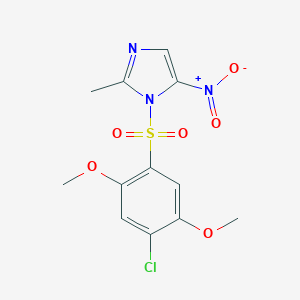
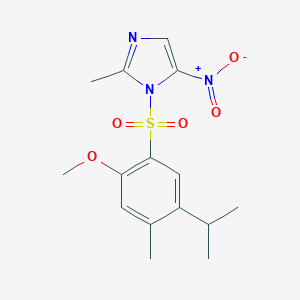
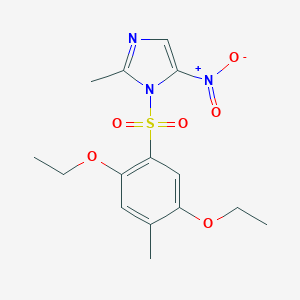
![1-[(4-ethoxy-3-methylphenyl)sulfonyl]-2-isopropyl-1H-imidazole](/img/structure/B345998.png)
![1-[(2-Ethoxy-4,5-dimethylphenyl)sulfonyl]-2-(methylethyl)imidazole](/img/structure/B346000.png)
![1-[(5-Ethyl-2-methoxyphenyl)sulfonyl]-2-(methylethyl)imidazole](/img/structure/B346001.png)
![{[4-Methoxy-2-methyl-5-(methylethyl)phenyl]sulfonyl}(oxolan-2-ylmethyl)amine](/img/structure/B346012.png)